molecular formula C17H12F2N2O2 B12924388 6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one CAS No. 823829-14-7

6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one

Cat. No.: B12924388
CAS No.: 823829-14-7
M. Wt: 314.29 g/mol
InChI Key: GFPBVUTZRPILQK-UHFFFAOYSA-N
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Description

6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of difluoro(phenoxy)methyl and phenyl groups attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyrimidinone precursor is reacted with difluoro(phenoxy)methyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro(phenoxy)methyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The difluoro(phenoxy)methyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one
  • 6-(Chloro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one
  • 6-(Bromo(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one

Uniqueness

6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one is unique due to the presence of the difluoro(phenoxy)methyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

823829-14-7

Molecular Formula

C17H12F2N2O2

Molecular Weight

314.29 g/mol

IUPAC Name

4-[difluoro(phenoxy)methyl]-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H12F2N2O2/c18-17(19,23-13-9-5-2-6-10-13)14-11-15(22)21-16(20-14)12-7-3-1-4-8-12/h1-11H,(H,20,21,22)

InChI Key

GFPBVUTZRPILQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)C(OC3=CC=CC=C3)(F)F

Origin of Product

United States

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